3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride

Catalog No.
S12369922
CAS No.
M.F
C4H6ClN3O2
M. Wt
163.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydro...

Product Name

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride

IUPAC Name

5-methyl-1H-1,2,4-triazole-3-carboxylic acid;hydrochloride

Molecular Formula

C4H6ClN3O2

Molecular Weight

163.56 g/mol

InChI

InChI=1S/C4H5N3O2.ClH/c1-2-5-3(4(8)9)7-6-2;/h1H3,(H,8,9)(H,5,6,7);1H

InChI Key

MKPGSAXWFAAXCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C(=O)O.Cl

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride is a heterocyclic compound characterized by a five-membered triazole ring containing three nitrogen atoms and two carbon atoms, with a carboxylic acid functional group and a hydrochloride salt form. Its molecular formula is C4H6ClN3O2C_4H_6ClN_3O_2 and it has a molecular weight of approximately 163.56 g/mol. This compound is notable for its unique structural properties that allow it to participate in a variety of

  • Oxidation: This compound can be oxidized to generate various derivatives.
  • Reduction: Reduction reactions can modify the triazole ring, leading to different functional groups.
  • Substitution: The compound can also undergo substitution reactions, where atoms in the triazole ring are replaced by other atoms or groups.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution. Controlled conditions such as temperature and pH are crucial for achieving the desired transformations .

Research indicates that 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride exhibits potential biological activities. It has been studied for its antimicrobial and antifungal properties. The compound's triazole structure allows it to interact with specific molecular targets in biological systems, potentially modulating enzyme activity and receptor signaling pathways . Additionally, compounds containing triazole rings are known to possess broad-spectrum biological activities, including anticancer and antibacterial effects .

The synthesis of 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride can be achieved through various methods:

  • Esterification: Starting from 5-amino-1,2,4-triazole-3-carboxylic acid, esterification with methanol yields the desired compound.
  • Industrial Production: Large-scale production typically involves esterification followed by purification processes to ensure high yield and purity .

This compound has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Its potential biological activities make it a subject of interest in drug development and pharmaceutical research.
  • Industry: Utilized in producing specialty chemicals and materials, contributing to advancements in industrial processes .

The mechanism of action of 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride involves its interaction with specific enzymes and receptors. By binding to these targets, it can modulate their activity and influence various biological effects. The exact pathways depend on the context of its application .

Several compounds share structural similarities with 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameSimilarity Index
1,2,3-Triazole0.67
1,2,4-Triazole0.67
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid0.58
3-Cyclohexyl-1H-1,2,4-triazol-5-amino0.67
Methyl 5-Amino-1,2,4-triazole-3-carboxylate0.58

The uniqueness of 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride lies in its specific substitution pattern on the triazole ring and the presence of the carboxylic acid moiety. This distinct structure imparts unique chemical and biological properties that make it valuable across various scientific fields .

Thiourea-Oxalyl Chloride Condensation Pathways

The Chinese patent CN103145632B details a four-step synthesis starting from thiosemicarbazide and monomethyl oxalyl chloride. This method avoids explosive diazotization intermediates by employing:

  • Condensation: Formation of oxalic acid monoester monoamide thiourea at 0–5°C in dichloromethane.
  • Cyclization: Alkaline ring closure (NaOH/ethanol) yields 5-mercapto-triazole-3-carboxylic acid.
  • Desulfurization: Hydrogen peroxide/acetic acid oxidation removes sulfur at 60°C.
  • Esterification: Methanol coupling with H2SO4 catalyst produces the methyl ester.

This route achieves 68–72% overall yield with R = methyl/ethyl/isopropyl/benzyl substituents. Comparative analysis shows significant safety improvements over classical diazo coupling methods.

Carbodiimide-Mediated Hydrazinophthalazine Coupling

Rivera et al. demonstrated 75–85% yields for 1,2,4-triazole derivatives using 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt). The protocol involves:

  • Activation: Carboxylic acid activation via EDC/HOBt in DMF.
  • Nucleophilic Attack: Hydrazinophthalazine addition at room temperature.
  • Cyclocondensation: Thermal dehydration (80°C) forms the triazole core.

Table 1 compares traditional methodologies:

MethodStarting MaterialsYield (%)Safety Considerations
Thiourea-oxalylThiosemicarbazide, RCOCl68–72Avoids diazonium intermediates
EDC/HOBt couplingCarboxylic acids, hydrazines75–85Mild conditions, no peroxides

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

163.0148541 g/mol

Monoisotopic Mass

163.0148541 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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